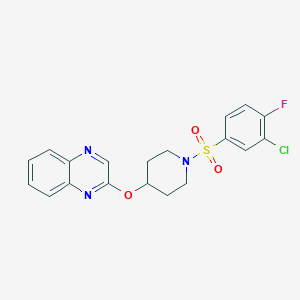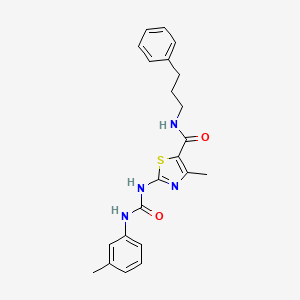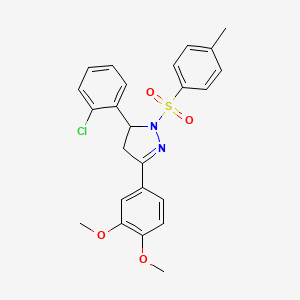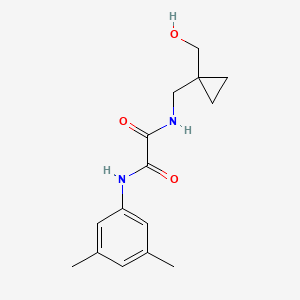![molecular formula C23H18N2O2S B2529899 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-27-5](/img/structure/B2529899.png)
2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential therapeutic applications. Benzamide derivatives are often explored for their medicinal chemistry applications due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating a potential route for synthesizing related compounds . Microwave irradiation has been employed as a cleaner, more efficient, and faster method for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which could be adapted for the synthesis of the compound . Additionally, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation suggests a possible synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and additional substituents that can influence the compound's properties and interactions. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined by X-ray diffraction, revealing hydrogen bonding and π-π interactions that stabilize the crystal structure . These structural features are important for understanding the molecular interactions and potential biological activity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides involves a reduction reaction, indicating the reactivity of the benzamide group . The role of methyl functionality and S=O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives also highlights the importance of substituents in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The antifungal activity of some novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides demonstrates the biological relevance of these compounds . The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives further illustrates the impact of molecular structure on physical properties . Additionally, the discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as glucokinase activators shows the therapeutic potential of these compounds .
科学的研究の応用
DNA Binding and Staining Applications
Hoechst 33258 and Analogues : The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, have been widely used as fluorescent DNA stains. These compounds show specificity for AT-rich sequences and have found applications in chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. The review by Issar and Kakkar (2013) discusses the use of Hoechst derivatives in plant cell biology and their potential as radioprotectors and topoisomerase inhibitors, highlighting the foundation for rational drug design and the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Environmental and Chemical Degradation Studies
Acetaminophen Degradation by Advanced Oxidation Process : Advanced oxidation processes (AOPs) have been used to treat acetaminophen in aqueous media, leading to various kinetics, mechanisms, and by-products. This work by Qutob et al. (2022) organizes and summarizes the state-of-the-art studies on acetaminophen by-products, biotoxicity, degradation pathways, and uses Fukui function for predicting the most reactive sites in the molecule. The review emphasizes the importance of AOP systems in enhancing acetaminophen degradation and the potential environmental impact of its by-products (Qutob et al., 2022).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging Ligands : Nordberg's work on developing amyloid imaging ligands for in vivo measurement of amyloid in the brains of Alzheimer's disease patients marks a significant advancement. Four radioligands have been studied, showing potential for early detection of Alzheimer's disease and evaluation of new anti-amyloid therapies. This breakthrough technique could significantly impact understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further exploration of its potential uses, based on its structure and properties. For example, it could be studied for potential medicinal applications, given that both benzamides and thiazoles are found in a variety of pharmaceutical drugs .
特性
IUPAC Name |
2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-16-7-5-6-10-20(16)22(26)25-23-24-21(15-28-23)17-11-13-19(14-12-17)27-18-8-3-2-4-9-18/h2-15H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCFOSZGQLKFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)
![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)



![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)




![3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2529839.png)